Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate
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Overview
Description
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate is a complex organic compound with a molecular formula of C13H22N2O4S This compound is characterized by its unique structure, which includes a butyl group, a carbamimidoylsulfanyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction.
Addition of the Carbamimidoylsulfanyl Group: This step involves the reaction of a suitable thiol with a carbamimidoyl chloride to form the carbamimidoylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxolane ring and butyl group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxotetrahydrofuran-3-carboxylate: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxopentanoate: This compound has a pentanoate group instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O4S |
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Molecular Weight |
302.39 g/mol |
IUPAC Name |
ethyl 3-butyl-5-(carbamimidoylsulfanylmethyl)-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C13H22N2O4S/c1-3-5-6-13(10(16)18-4-2)7-9(19-11(13)17)8-20-12(14)15/h9H,3-8H2,1-2H3,(H3,14,15) |
InChI Key |
VBPUCZORUYLSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC |
Origin of Product |
United States |
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